molecular formula C12H9BrN2O2 B1600996 4-Bromo-2-nitro-N-phenylaniline CAS No. 16588-25-3

4-Bromo-2-nitro-N-phenylaniline

Cat. No.: B1600996
CAS No.: 16588-25-3
M. Wt: 293.12 g/mol
InChI Key: YYBRRJVPEFDOOE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2. It is characterized by the presence of a bromine atom at the 4th position, a nitro group at the 2nd position, and a phenylamine group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-N-phenylaniline typically involves the nitration of 4-bromoaniline followed by a coupling reaction with phenylamine. One common method includes:

    Nitration: 4-Bromoaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2nd position.

    Coupling Reaction: The nitrated product is then reacted with phenylamine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-Amino-2-nitro-N-phenylaniline.

    Reduction: 4-Bromo-2-amino-N-phenylaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Bromo-2-nitro-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-N-phenylaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the phenylamine group.

    2-Nitro-N-phenylaniline: Similar structure but lacks the bromine atom.

    4-Bromo-N-phenylaniline: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-2-nitro-N-phenylaniline is unique due to the presence of both the bromine atom and the nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRRJVPEFDOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499122
Record name 4-Bromo-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-25-3
Record name 4-Bromo-2-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mmol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m,3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H, J=2.4 Hz) and 9.45 (brs, 1 H).
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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